molecular formula C20H26FeN4 B10874971 cyclopentyl(2-{(1E)-1-[2-(phthalazin-1-yl)hydrazinylidene]ethyl}cyclopentyl)iron

cyclopentyl(2-{(1E)-1-[2-(phthalazin-1-yl)hydrazinylidene]ethyl}cyclopentyl)iron

Cat. No.: B10874971
M. Wt: 378.3 g/mol
InChI Key: JMMVKFYCLUGYAS-HSZLIDMQSA-N
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Description

CYCLOPENTYL[2-(N-PHTHALAZIN-1-YLETHANEHYDRAZONOYL)CYCLOPENTYL]IRON is a complex organometallic compound that features a cyclopentyl group and a phthalazine derivative coordinated to an iron center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPENTYL[2-(N-PHTHALAZIN-1-YLETHANEHYDRAZONOYL)CYCLOPENTYL]IRON typically involves the coordination of a cyclopentyl ligand and a phthalazine derivative to an iron center. One common method involves the reaction of cyclopentylmagnesium bromide with an iron(II) chloride complex, followed by the addition of the phthalazine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to precisely control reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

CYCLOPENTYL[2-(N-PHTHALAZIN-1-YLETHANEHYDRAZONOYL)CYCLOPENTYL]IRON can undergo various chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand substitution reactions can occur, where the cyclopentyl or phthalazine ligands are replaced by other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various ligands and coordinating solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) species. Substitution reactions can result in a variety of new organometallic complexes with different ligands.

Scientific Research Applications

CYCLOPENTYL[2-(N-PHTHALAZIN-1-YLETHANEHYDRAZONOYL)CYCLOPENTYL]IRON has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying iron-dependent biological processes.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in the treatment of iron-related disorders.

    Industry: Utilized in the development of advanced materials, such as magnetic materials and conductive polymers.

Mechanism of Action

The mechanism of action of CYCLOPENTYL[2-(N-PHTHALAZIN-1-YLETHANEHYDRAZONOYL)CYCLOPENTYL]IRON involves its interaction with molecular targets through coordination chemistry. The iron center can participate in redox reactions, while the ligands can interact with biological molecules or other chemical species. The specific pathways and targets depend on the application, but common mechanisms include inhibition of enzymes, modulation of redox states, and interaction with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl derivatives: Compounds with cyclopentyl groups coordinated to various metal centers.

    Phthalazine derivatives: Compounds featuring the phthalazine moiety with different substituents and metal centers.

    Iron complexes: Various organometallic compounds with iron as the central metal.

Uniqueness

CYCLOPENTYL[2-(N-PHTHALAZIN-1-YLETHANEHYDRAZONOYL)CYCLOPENTYL]IRON is unique due to its specific combination of cyclopentyl and phthalazine ligands coordinated to an iron center. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H26FeN4

Molecular Weight

378.3 g/mol

IUPAC Name

cyclopentane;N-[(E)-1-cyclopentylethylideneamino]phthalazin-1-amine;iron(2+)

InChI

InChI=1S/C15H17N4.C5H9.Fe/c1-11(12-6-2-3-7-12)17-19-15-14-9-5-4-8-13(14)10-16-18-15;1-2-4-5-3-1;/h4-6,8-10,12H,2-3,7H2,1H3,(H,18,19);1H,2-5H2;/q2*-1;+2/b17-11+;;

InChI Key

JMMVKFYCLUGYAS-HSZLIDMQSA-N

Isomeric SMILES

C/C(=N\NC1=NN=CC2=CC=CC=C21)/C3CCC[CH-]3.C1CC[CH-]C1.[Fe+2]

Canonical SMILES

CC(=NNC1=NN=CC2=CC=CC=C21)C3CCC[CH-]3.C1CC[CH-]C1.[Fe+2]

Origin of Product

United States

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